N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that features a bithiophene moiety and a thiophene ring. Compounds containing thiophene rings are known for their applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Bithiophene Moiety: This can be achieved through a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives.
Introduction of the Hydroxyethyl Group: This step might involve the reaction of the bithiophene intermediate with an epoxide or a similar reagent under acidic or basic conditions.
Acetamide Formation: The final step could involve the reaction of the hydroxyethyl intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In an electronic context, it might participate in charge transport processes due to its conjugated structure.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler compound with a single thiophene ring.
Bithiophene: Contains two thiophene rings connected by a single bond.
Thiophene-based Acetamides: Compounds with similar structures but different substituents on the thiophene rings.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide is unique due to its specific combination of functional groups and the presence of both bithiophene and thiophene moieties. This unique structure might confer distinct electronic, chemical, and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c18-13(8-17-16(19)7-11-3-5-20-9-11)15-2-1-14(22-15)12-4-6-21-10-12/h1-6,9-10,13,18H,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOSSNWUPWCUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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